molecular formula C19H18ClN5 B2967917 N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-52-0

N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2967917
CAS No.: 866345-52-0
M. Wt: 351.84
InChI Key: NDYXQLNSVZFTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazole compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole nucleus, which is a central structural component in a number of drug classes . The triazole nucleus is present in the form of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Synthesis and Antihistaminic Activity

N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its derivatives have been explored for their potential in the synthesis of new chemical compounds with significant biological activities. For instance, related compounds have been synthesized and tested for their in vivo H(1)-antihistaminic activity. Studies have shown that these compounds can significantly protect animals from histamine-induced bronchospasm, highlighting their potential as antihistaminic agents. One study found a compound within this class to be equipotent to chlorpheniramine maleate, a standard antihistaminic drug, with the added advantage of causing negligible sedation compared to the standard (Alagarsamy, Shankar, & Murugesan, 2008).

Adenosine Receptor Antagonism

Compounds structurally related to this compound have been identified as potent adenosine receptor antagonists. Research in this area has led to the discovery of compounds with selective antagonism towards different adenosine receptor subtypes. These findings have significant implications for the development of drugs targeting various adenosine-mediated physiological processes (Burbiel et al., 2016).

Antimicrobial Activities

Another area of research involves the exploration of these compounds for their antimicrobial properties. Studies have shown that derivatives of this compound possess good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Bektaş et al., 2007).

Anticancer Activity

The structural framework of this compound has also been investigated for potential anticancer activities. Derivatives of this compound have been synthesized and evaluated against various human tumor cell lines, showing promising results. This line of research opens up new avenues for the development of anticancer therapeutics (Reddy et al., 2015).

Properties

IUPAC Name

N-butyl-3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5/c1-2-3-12-21-18-15-6-4-5-7-16(15)25-19(22-18)17(23-24-25)13-8-10-14(20)11-9-13/h4-11H,2-3,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYXQLNSVZFTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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